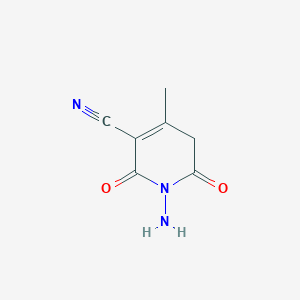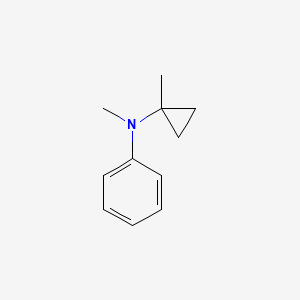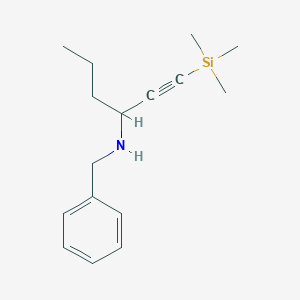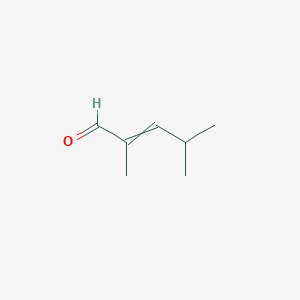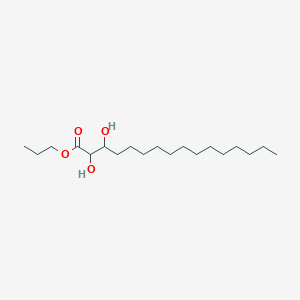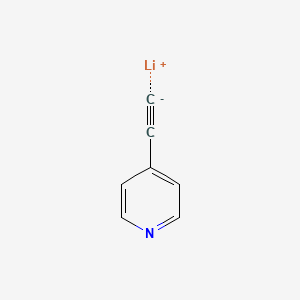![molecular formula C15H15N3O2 B14246123 (2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazinecarboxamide group attached to a phenyl ring, with a hydroxyphenyl substituent. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide typically involves the condensation of 2-hydroxyacetophenone with phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of reactants, optimizing reaction conditions, and employing efficient purification methods to obtain the desired product in high yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The hydrazinecarboxamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group may play a role in hydrogen bonding and hydrophobic interactions, while the hydrazinecarboxamide group can participate in nucleophilic or electrophilic reactions. These interactions can lead to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- Benzoic acid, (2E)-[1-(2-hydroxyphenyl)ethylidene]hydrazide
Uniqueness
(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and hydrazinecarboxamide groups allows for diverse interactions and applications, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H15N3O2 |
|---|---|
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
1-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-phenylurea |
InChI |
InChI=1S/C15H15N3O2/c1-11(13-9-5-6-10-14(13)19)17-18-15(20)16-12-7-3-2-4-8-12/h2-10,19H,1H3,(H2,16,18,20)/b17-11+ |
InChI-Schlüssel |
RYXOJUSBPPXAGH-GZTJUZNOSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)NC1=CC=CC=C1)/C2=CC=CC=C2O |
Kanonische SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


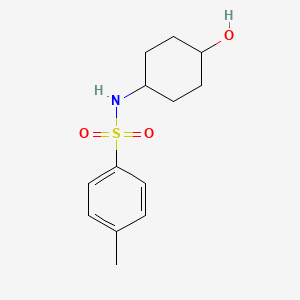
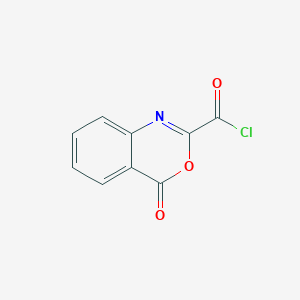
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
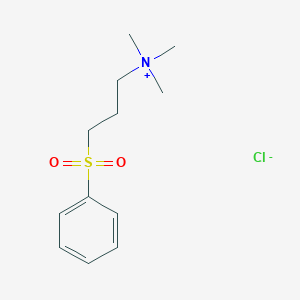
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)

